- Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade, Angewandte Chemie, 2019, 58(12), 3870-3874
Cas no 931583-43-6 (Cycloheptylboronic acid, pinacol ester)
931583-43-6 structure
Product Name:Cycloheptylboronic acid, pinacol ester
Numero CAS:931583-43-6
MF:C13H25BO2
MW:224.147404432297
MDL:MFCD16618961
CID:842381
Update Time:2025-06-07
Cycloheptylboronic acid, pinacol ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(cycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- cycloheptenyl boronic acid pinacol ester
- Cycloheptylboronic acid pinacol ester
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Cycloheptylboronic acid, pinacol ester
-
- MDL: MFCD16618961
- Inchi: 1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3
- Chiave InChI: SXXIRRKFRJTGRV-UHFFFAOYSA-N
- Sorrisi: O1C(C)(C)C(C)(C)OB1C1CCCCCC1
Proprietà calcolate
- Massa esatta: 224.19500
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
Proprietà sperimentali
- PSA: 18.46000
- LogP: 3.80300
Cycloheptylboronic acid, pinacol ester Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Cycloheptylboronic acid, pinacol ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039518-5g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 5g |
$614.76 | 2023-08-31 | |
| TRC | C987878-100mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | C987878-250mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 250mg |
$190.00 | 2023-05-18 | ||
| TRC | C987878-500mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 500mg |
$293.00 | 2023-05-18 | ||
| TRC | C987878-1g |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 1g |
$414.00 | 2023-05-18 | ||
| Fluorochem | 216152-1g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 1g |
£188.00 | 2022-03-01 | |
| Fluorochem | 216152-5g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 5g |
£750.00 | 2022-03-01 | |
| abcr | AB273495-1 g |
Cycloheptylboronic acid, pinacol ester; 98% |
931583-43-6 | 1g |
€297.00 | 2023-06-22 | ||
| abcr | AB273495-5 g |
Cycloheptylboronic acid, pinacol ester; 98% |
931583-43-6 | 5g |
€1062.00 | 2023-06-22 | ||
| Chemenu | CM136030-1g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 1g |
$224 | 2024-07-19 |
Cycloheptylboronic acid, pinacol ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium methoxide , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ; 12 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
Riferimento
- Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-Phenylpyridine, Angewandte Chemie, 2020, 59(5), 2095-2099
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Cupric chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
Riferimento
- Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air, ACS Catalysis, 2016, 6(12), 8332-8335
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 6 h, 20 °C
1.2 Reagents: Triethylamine ; 6 h, rt
1.2 Reagents: Triethylamine ; 6 h, rt
Riferimento
- Light-Mediated Sulfur-Boron Exchange, Organic Letters, 2021, 23(10), 3919-3922
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 30 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Riferimento
- Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor Complex, Chemistry - A European Journal, 2018, 24(65), 17210-17214
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
Riferimento
- Divergent Aminocarbonylations of Alkynes Enabled by Photoredox/Nickel Dual Catalysis, Angewandte Chemie, 2021, 60(51), 26511-26517
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium methoxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ; 12 h, rt
Riferimento
- Borylation of primary and secondary alkyl bromides catalyzed by Cu2O nanoparticles, RSC Advances, 2015, 5(58), 46672-46676
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile , Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
Riferimento
- Transition metal- and light-free radical borylation of alkyl bromides and iodides using silane, Chemical Communications (Cambridge, 2021, 57(46), 5674-5677
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
- Electro-initiated preparation method of alkyl boride, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, 80 °C
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
Riferimento
- Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst, Angewandte Chemie, 2021, 60(22), 12298-12303
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
Riferimento
- Method for directly preparing alkyl boronate compound from alkyl halide, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Iron(III) acetylacetonate Solvents: Diethyl ether , Tetrahydrofuran ; rt; 12 h, rt
Riferimento
- Iron-Catalyzed Borylation of Alkyl Electrophiles, Journal of the American Chemical Society, 2014, 136(27), 9521-9523
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Isobutanol , Potassium tert-butoxide Catalysts: 4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Diisopropyl ether ; 5 min, cooled
1.2 24 h, 60 °C
1.2 24 h, 60 °C
Riferimento
- Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl Bromides, Advanced Synthesis & Catalysis, 2012, 354(9), 1685-1691
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 24 h, 37 °C
Riferimento
- Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and Pseudohalides, Angewandte Chemie, 2012, 51(2), 528-532
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ; 2 h, 30 °C
Riferimento
- Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in air, Journal of Catalysis, 2021, 395, 258-265
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Zinc chloride , 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
Riferimento
- Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides with Alkoxy Diboron Reagents at Room Temperature, Angewandte Chemie, 2014, 53(7), 1799-1803
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Azobisisobutyronitrile Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Riferimento
- Boron esterification reaction method catalyzed by alkyl bromide without transition metal, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Zirconocene, dichloride , N,N′-Dicyclohexylurea , Iridium, tris[5-methoxy-2-(2-pyridinyl-κN)phenyl-κC]-, (OC-6-22)- Solvents: (Trifluoromethyl)benzene ; 12 h, 35 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
Riferimento
- Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis, Precision Chemistry, 2023, 1(2), 112-118
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Bis(pinacolato)diborane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
Riferimento
- Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic Esters, Journal of the American Chemical Society, 2021, 143(33), 12985-12991
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
Riferimento
- Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism, Organic Letters, 2019, 21(17), 6597-6602
Cycloheptylboronic acid, pinacol ester Raw materials
- 2,3-Dimethylbutane-2,3-diol
- Bromocycloheptane
- Chlorocycloheptane
- Borate(1-),tetrafluoro-
- Bis(pinacolato)diborane
- Cycloheptane, iodo-
Cycloheptylboronic acid, pinacol ester Preparation Products
Cycloheptylboronic acid, pinacol ester Letteratura correlata
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
931583-43-6 (Cycloheptylboronic acid, pinacol ester) Prodotti correlati
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